(R)-Acide 2-amino-3-(4-aminophényl)propanoïque

Vue d'ensemble

Description

4-amino-D-phenylalanine is the D-enantiomer of 4-aminophenylalanine. It is an enantiomer of a 4-amino-L-phenylalanine.

Applications De Recherche Scientifique

Produits pharmaceutiques

Les D-aminoacides sont utilisés comme composants clés dans divers médicaments tels que les antibiotiques β-lactames, les médicaments de fertilité, les anticoagulants et les pesticides .

Synthèse enzymatique

Ils sont synthétisés par des procédés enzymatiques pour une utilisation industrielle .

Industrie alimentaire

Les D-aminoacides trouvent des applications dans les produits alimentaires en raison de leurs propriétés uniques .

Produits chimiques agricoles

Ils sont utilisés dans la production de certains produits chimiques agricoles .

Cosmétiques

En raison de leur activité biologique, les D-aminoacides sont également utilisés dans les produits cosmétiques .

Thérapie de chélation

Certains dérivés agissent comme chélateurs qui peuvent protéger contre les dommages oxydatifs en éliminant les ions fer .

Mécanisme D'action

Target of Action

It’s worth noting that amino acids and their derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .

Mode of Action

It’s known that amino acids and their derivatives can participate in a variety of biochemical reactions, including transamination, decarboxylation, and others . These reactions can lead to changes in the activity of enzymes, the function of receptors, and the regulation of metabolic pathways .

Biochemical Pathways

®-2-Amino-3-(4-aminophenyl)propanoic acid, being an amino acid derivative, is likely to be involved in amino acid metabolism. Amino acids play crucial roles in various biochemical pathways, including protein synthesis, neurotransmitter synthesis, and energy production . They can also influence the urea cycle, which is responsible for the detoxification of ammonia in the body .

Pharmacokinetics

As an amino acid derivative, it’s likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Amino acids and their derivatives can influence a variety of cellular processes, including protein synthesis, cell signaling, and energy metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of ®-2-Amino-3-(4-aminophenyl)propanoic acid . For instance, the pH can affect the ionization state of the molecule, thereby influencing its absorption and distribution. Temperature can affect the rate of biochemical reactions, while other molecules can interact with ®-2-Amino-3-(4-aminophenyl)propanoic acid, potentially altering its effects .

Analyse Biochimique

Biochemical Properties

D-4-Aminophenylalanine participates in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is a substrate for phenylalanine ammonia-lyase (PAL), a key enzyme involved in the phenylpropanoid biosynthesis pathway . This pathway leads to the production of a diverse group of secondary metabolites, including flavonoids, which are crucial for plant growth and development .

Cellular Effects

The effects of D-4-Aminophenylalanine on cells and cellular processes are multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, high levels of this amino acid can impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .

Molecular Mechanism

The molecular mechanism of D-4-Aminophenylalanine involves its interactions with biomolecules and its influence on gene expression. It exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . For instance, it can be converted into tyrosine, which is then converted into L-DOPA, leading to the synthesis of dopamine, norepinephrine, and epinephrine .

Temporal Effects in Laboratory Settings

The effects of D-4-Aminophenylalanine can change over time in laboratory settings. Studies have shown that 5.7 g L−1 of 4APhe was produced from enzymatic hydrolysis by HKE6027, which was 24% lower than that obtained from glucose . This indicates that the stability, degradation, and long-term effects of D-4-Aminophenylalanine on cellular function can vary depending on the conditions of the experiment .

Dosage Effects in Animal Models

The effects of D-4-Aminophenylalanine can vary with different dosages in animal models. For instance, studies have shown that phenylalanine can help treat chronic pain, strengthen the effect of UVA radiation for people with vitiligo, and even improve walking disabilities, rigidity, speech difficulties, and depression caused by Parkinson’s disease in animal models .

Metabolic Pathways

D-4-Aminophenylalanine is involved in several metabolic pathways. It is a substrate for the enzyme phenylalanine ammonia-lyase (PAL), which catalyzes the first step in the phenylpropanoid metabolic pathway . This pathway leads to the biosynthesis of a diverse group of secondary metabolites .

Subcellular Localization

It is likely that this compound is localized in the cytoplasm, as suggested by studies on similar compounds

Propriétés

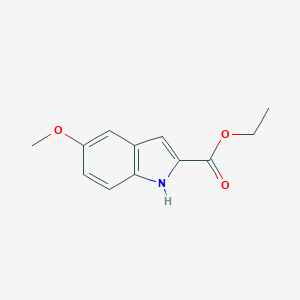

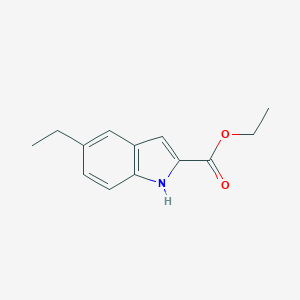

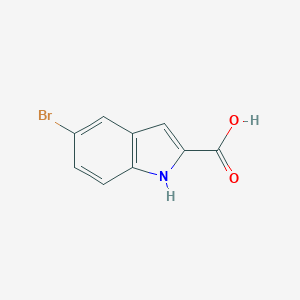

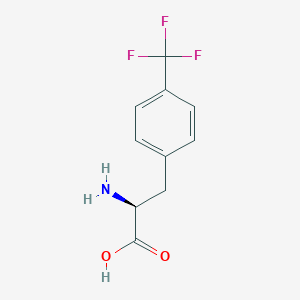

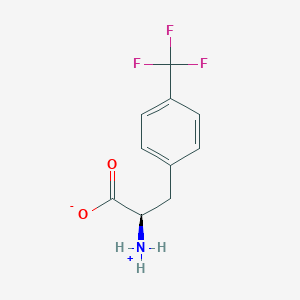

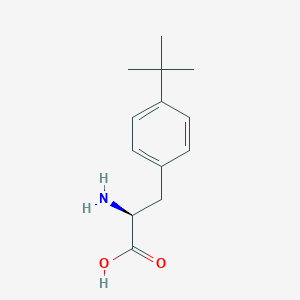

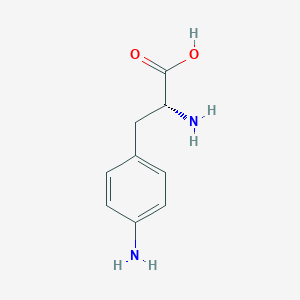

IUPAC Name |

(2R)-2-amino-3-(4-aminophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUHFUGDYMFHEI-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102281-45-8 | |

| Record name | p-Amino-D-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-Amino-D-phenylalanine in targeting αvβ3 integrin?

A1: 4-Amino-D-phenylalanine plays a crucial role in a novel approach to targeted cancer therapy. Researchers have successfully synthesized conjugates using Doxsaliform, a prodrug of the chemotherapy agent Doxorubicin, and peptides that target the αvβ3 integrin, a protein often overexpressed in cancer cells []. In these conjugates, 4-Amino-D-phenylalanine is incorporated into the structure of the targeting peptide, cyclic-(N-Me-VRGDf), providing a specific site for attaching Doxsaliform. This strategic modification maintains the high affinity of the peptide for αvβ3 integrin, enabling targeted delivery of the Doxorubicin prodrug to cancer cells [].

Q2: How is 4-Amino-D-phenylalanine utilized in the development of enantioselective sensors?

A2: 4-Amino-D-phenylalanine serves as a key component in creating a highly enantioselective capacitive immunosensor for detecting chiral amino acids []. In this application, 4-Amino-D-phenylalanine is immobilized onto a gold electrode surface. Its specific interaction with an anti-D-amino acid antibody leads to detectable capacitance changes, allowing for the highly sensitive detection of D-amino acids, such as D-phenylalanine, even within mixtures containing both enantiomers [].

Q3: Can you describe a synthetic method for producing biotinylated 4-Amino-D-phenylalanine?

A3: A rapid and efficient one-step synthesis method has been developed for producing biotinylated 4-Amino-D-phenylalanine with Fmoc protection at the α-amino group []. This method explores various coupling reagents, with 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium 3-oxide hexafluorophosphate (HBTU) and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) proving particularly effective for achieving high yields of the desired biotinylated product [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.